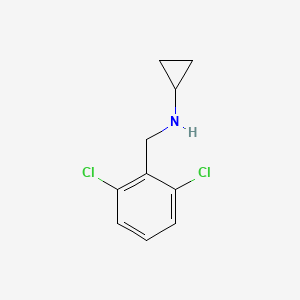

Cyclopropyl-(2,6-dichloro-benzyl)-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7/h1-3,7,13H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCNQJSZKJXSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405967 | |

| Record name | N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892569-22-1 | |

| Record name | N-[(2,6-dichlorophenyl)methyl]cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Cyclopropyl-(2,6-dichloro-benzyl)-amine

Introduction: The Significance of the Cyclopropylamine Moiety in Modern Drug Discovery

The cyclopropylamine structural motif is of paramount importance in contemporary medicinal chemistry. Its presence in a molecule can significantly influence its pharmacological properties, including metabolic stability, potency, and selectivity. The strained three-membered ring of the cyclopropyl group imparts a unique conformational rigidity and electronic character, making it a valuable component in the design of novel therapeutic agents. This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific cyclopropylamine derivative, Cyclopropyl-(2,6-dichloro-benzyl)-amine, a compound of interest for researchers and professionals in the field of drug development.

This document is structured to provide not just a set of instructions, but a detailed rationale behind the proposed methodologies, empowering the reader with a deeper understanding of the chemical processes involved.

Retrosynthetic Analysis and Synthetic Strategy

The target molecule, this compound, can be logically disconnected at the benzylic carbon-nitrogen bond, suggesting a convergent synthesis approach. The most direct and efficient method for the formation of this bond is through reductive amination. This strategy involves the reaction of a carbonyl compound, in this case, 2,6-dichlorobenzaldehyde, with a primary amine, cyclopropylamine, to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

An In-depth Technical Guide to Cyclopropyl-(2,6-dichloro-benzyl)-amine (CAS 892569-22-1)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Cyclopropyl-(2,6-dichloro-benzyl)-amine, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a robust and insightful resource. We will delve into its chemical identity, plausible synthetic routes, predicted physicochemical properties, potential applications, and a reasoned safety and handling protocol.

Molecular Identity and Physicochemical Properties

This compound, with the CAS number 892569-22-1, is a secondary amine featuring a cyclopropyl group and a 2,6-dichlorobenzyl substituent. The presence of the sterically hindered dichlorinated phenyl ring and the strained cyclopropyl moiety bestows unique conformational and electronic characteristics upon the molecule, making it an intriguing candidate for further investigation.

Table 1: Core Molecular Identifiers and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 892569-22-1 | - |

| Molecular Formula | C₁₀H₁₁Cl₂N | [1] |

| Molecular Weight | 216.11 g/mol | [1] |

| Predicted Boiling Point | 285.3 ± 35.0 °C | In silico prediction |

| Predicted LogP | 3.5 ± 0.5 | In silico prediction |

| Predicted pKa | 8.9 ± 0.2 (amine) | In silico prediction |

| Predicted Solubility | Low in water | Inferred from LogP |

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Plausible Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow: Reductive Amination

The synthesis would logically proceed from the commercially available starting materials: 2,6-dichlorobenzaldehyde and cyclopropylamine.

Caption: Proposed reductive amination workflow.

Step-by-Step Experimental Protocol (Proposed)

-

Imine Formation: In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add cyclopropylamine (1.1 eq) to the solution. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once imine formation is complete, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. The use of NaBH(OAc)₃ is advantageous as it is selective for the imine in the presence of the aldehyde.[2]

-

Continue stirring at room temperature for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Potential Applications in Drug Discovery and Agrochemicals

The incorporation of a cyclopropyl ring is a well-established strategy in medicinal chemistry to enhance the metabolic stability, potency, and novelty of drug candidates.[3] The cyclopropyl group's unique electronic and conformational properties can lead to improved binding to biological targets.

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring often makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] However, it is crucial to note that cyclopropylamines can sometimes undergo CYP-mediated bioactivation to form reactive intermediates.[4] An in vitro metabolic stability assay using liver microsomes would be essential to evaluate this property for the title compound.

-

Pharmacological Scaffolding: N-benzyl cyclopropylamine derivatives have been explored for a range of biological activities.[5][6] The 2,6-dichloro substitution pattern on the benzyl ring can influence the molecule's conformation and electronic properties, potentially leading to novel interactions with biological targets. Given the structural motifs, potential areas of investigation could include:

-

Agrochemicals: Cyclopropylamine derivatives are also utilized in the development of herbicides, fungicides, and insecticides.[7] The specific substitution pattern of this compound could be explored for novel pesticidal activities.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the following are predicted key features for ¹H and ¹³C NMR spectroscopy that would be critical for the structural confirmation of this compound.

Table 2: Predicted NMR Spectral Features

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | 7.2-7.4 | m | Aromatic protons (3H) |

| ~3.9 | s | Benzyl CH₂ (2H) | |

| ~2.2 | m | Cyclopropyl CH (1H) | |

| 0.4-0.8 | m | Cyclopropyl CH₂ (4H) | |

| ¹³C NMR | 135-140 | s | Quaternary aromatic carbons (C-Cl) |

| 128-132 | d | Aromatic CH carbons | |

| ~50 | t | Benzyl CH₂ | |

| ~30 | d | Cyclopropyl CH-N | |

| ~5-10 | t | Cyclopropyl CH₂ |

Note: These are estimations and actual shifts may vary. Two-dimensional NMR experiments (COSY, HSQC, HMBC) would be necessary for unambiguous assignment.

Safety, Handling, and Storage

As this compound is a compound with limited toxicological data, it should be handled with the utmost care, assuming it is hazardous. The safety profile can be inferred from its constituent functional groups.

-

Potential Hazards:

-

Amines can be corrosive and irritants to the skin, eyes, and respiratory tract.

-

Chlorinated aromatic compounds can be toxic and may have long-term health effects.

-

The overall toxicity profile is unknown.

-

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated laboratory fume hood to avoid inhalation of any potential vapors.

-

Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

Conclusion and Future Directions

This compound represents a molecule with significant potential for further investigation in the fields of medicinal chemistry and agrochemical research. While direct experimental data is currently lacking, this guide provides a solid foundation based on established chemical principles and data from related compounds. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of its physicochemical and spectroscopic properties, and a comprehensive evaluation of its biological activity and metabolic stability. Such studies will be crucial in unlocking the full potential of this intriguing molecule.

References

-

ChemWhat. This compound CAS#: 892569-22-1. Available from: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available from: [Link]

-

PrepChem.com. Preparation of 2,6-dichlorobenzaldehyde. Available from: [Link]

- Bream, R., et al.

- Marinov, M., et al. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. 2022.

- Stauffer, F., et al. Process for the preparation of cyclopropylamine.

- BenchChem.

-

Wang, L., et al. A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[1][9]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. 2026.

- Fisher Scientific. SAFETY DATA SHEET: 3,4-Dichlorobenzylamine. 2021.

- Hirao, T., et al. Highly Stereoselective Synthesis of (Borylmethyl)cyclopropylamines by Copper-Catalyzed Aminoboration of Methylenecyclopropanes.

- Doc Brown's Advanced Organic Chemistry. 13C nmr spectrum of cyclopropane C3H6.

- Rossi, A., et al. A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine.

- Sergazy, A.A., et al. Bioactive compounds that are based on N-Benzyl cyclo-tertiary amines as building blocks.

- Enthaler, S., et al. Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. 2025.

- Shanu-Wilson, J. Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- da Silva, A.F., et al.

- PubChem. (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine.

- Organic Syntheses. m-CHLOROPHENYLMETHYLCARBINOL.

- Kim, S., et al. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Publishing. 2024.

- Taly, V., et al. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. 2016.

- Kaiser, C., et al. Method of synthesis of trans-2-phenylcyclopropylamine.

- Zhang, Y., et al. The preparation method of (1R, 2S) 2 (3,4 difluorophenyl) cyclopropylamine D mandelates.

- de Meijere, A., et al. Reactivity of electrophilic cyclopropanes. PMC.

- Zhang, Y., et al. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. 2024.

Sources

- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. researchgate.net [researchgate.net]

- 6. Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07830B [pubs.rsc.org]

- 7. longdom.org [longdom.org]

- 8. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

Physical and chemical properties of Cyclopropyl-(2,6-dichloro-benzyl)-amine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Cyclopropyl-(2,6-dichloro-benzyl)-amine, a substituted secondary amine with potential applications in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles and data on structurally related compounds to offer a robust profile. The guide details its molecular structure, predicted physicochemical properties, plausible synthetic routes, and expected analytical characterization data. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound.

Introduction and Molecular Structure

This compound, with the CAS Registry Number 892569-22-1, is a chemical entity featuring a cyclopropyl group and a 2,6-dichlorobenzyl moiety attached to a secondary amine.[1] The presence of the sterically hindered 2,6-dichloro substitution on the benzene ring and the strained cyclopropyl group imparts unique conformational and electronic properties to the molecule, making it an interesting candidate for biological screening and as a synthetic intermediate.

Molecular Formula: C₁₀H₁₁Cl₂N[1]

Molecular Weight: 216.11 g/mol [1]

The structural arrangement suggests a molecule with a degree of conformational restriction around the benzyl-amine bond due to the ortho-chlorine substituents. This steric hindrance can influence its reactivity and interaction with biological targets.

Physicochemical Properties

| Property | Estimated Value/Prediction | Rationale and Comparative Insights |

| Melting Point (°C) | Likely a solid at room temperature with a melting point in the range of 30-60 °C. | The related compound 2,6-dichlorobenzyl chloride has a melting point of 38 °C.[2] The introduction of the cyclopropylamine moiety could either increase or decrease the melting point depending on the crystal packing efficiency. |

| Boiling Point (°C) | Estimated to be >250 °C at atmospheric pressure. | High boiling points are characteristic of benzylamines with similar molecular weights. For comparison, the less substituted Benzyl(cyclopropylmethyl)amine has a calculated boiling point. Extrapolating from the boiling point of 2,6-dichlorobenzyl chloride (119 °C at 10 mmHg), the amine derivative is expected to have a significantly higher boiling point due to hydrogen bonding.[2] |

| Solubility | Predicted to be soluble in common organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. Expected to have low solubility in water. | The presence of the dichlorophenyl and cyclopropyl groups imparts significant nonpolar character. The amine group can participate in hydrogen bonding, allowing for some solubility in polar protic solvents. The overall hydrophobicity suggests limited aqueous solubility. |

| pKa | Estimated to be in the range of 8.5 - 9.5. | The pKa of the conjugate acid of a secondary amine is influenced by the electronic effects of its substituents. The electron-withdrawing nature of the dichlorophenyl group would slightly decrease the basicity compared to a simple alkyl amine. Cyclopropylamine itself has a pKa of approximately 9.1.[3] |

Synthesis and Chemical Reactivity

While specific literature detailing the synthesis of this compound is scarce, two primary and highly plausible synthetic strategies can be proposed based on fundamental organic chemistry principles: reductive amination and nucleophilic substitution.

Plausible Synthetic Routes

Route A: Reductive Amination of 2,6-Dichlorobenzaldehyde

This is a widely used and efficient method for the formation of secondary amines.[4] The reaction proceeds via the in-situ formation of an imine from 2,6-dichlorobenzaldehyde and cyclopropylamine, which is then reduced to the target amine.

Caption: Reductive amination of 2,6-dichlorobenzaldehyde with cyclopropylamine.

Route B: Nucleophilic Substitution of 2,6-Dichlorobenzyl Halide

This approach involves the alkylation of cyclopropylamine with a suitable 2,6-dichlorobenzyl halide (e.g., chloride or bromide). A non-nucleophilic base is typically required to scavenge the hydrohalic acid byproduct.

Caption: Nucleophilic substitution of a 2,6-dichlorobenzyl halide with cyclopropylamine.

Chemical Reactivity Profile

The reactivity of this compound is primarily dictated by the secondary amine functionality.

-

Basicity and Salt Formation: As a secondary amine, it will readily react with acids to form the corresponding ammonium salts. This property is crucial for potential formulation as a pharmaceutical agent.

-

N-Alkylation and N-Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to undergo further alkylation or acylation reactions. However, the steric hindrance from the 2,6-dichloro-benzyl and cyclopropyl groups may slow the rate of these reactions compared to less hindered amines.

-

Oxidation: The amine can be oxidized, with the specific products depending on the oxidizing agent used.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following are the expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dichlorophenyl ring, the methylene protons of the benzyl group, and the methine and methylene protons of the cyclopropyl ring. The aromatic region will likely show a triplet and a doublet, characteristic of a 1,2,3-trisubstituted benzene ring. The benzylic CH₂ protons will appear as a singlet, and the cyclopropyl protons will exhibit complex multiplets in the upfield region (typically 0-1 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (with the carbon atoms bearing chlorine atoms being significantly deshielded), the benzylic methylene carbon, and the carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present.

-

N-H Stretch: A weak to medium absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine.[5]

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclopropyl and benzyl methylene groups will be observed just below 3000 cm⁻¹.[6]

-

C=C Aromatic Stretch: Characteristic aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1335 cm⁻¹ range.[5]

-

C-Cl Stretch: Strong absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometric analysis will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak at m/z 215 and an M+2 peak at m/z 217, with a characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M⁺, M+2, and M+4). The nominal molecular weight is 216.11 g/mol .[1]

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the cyclopropyl group and cleavage at the benzylic C-N bond, leading to a prominent fragment at m/z 159 (the dichlorobenzyl cation).

Experimental Protocols

The following are detailed, step-by-step methodologies for the plausible synthesis and a standard analytical workflow for this compound.

Synthesis Protocol: Reductive Amination

Objective: To synthesize this compound from 2,6-dichlorobenzaldehyde and cyclopropylamine.

Materials:

-

2,6-Dichlorobenzaldehyde

-

Cyclopropylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

To a solution of 2,6-dichlorobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added cyclopropylamine (1.2 eq).

-

The mixture is stirred at room temperature for 1 hour to facilitate imine formation.

-

Sodium triacetoxyborohydride (1.5 eq) is added portion-wise over 15 minutes.

-

The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The mixture is transferred to a separatory funnel, and the layers are separated.

-

The aqueous layer is extracted twice with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Caption: Experimental workflow for the synthesis of this compound.

Analytical Workflow: HPLC-MS

Objective: To confirm the identity and purity of the synthesized product.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Mass Spectrometer (MS) with an ESI source

-

C18 reverse-phase HPLC column

Procedure:

-

Prepare a standard solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Set up the HPLC method with a suitable mobile phase gradient (e.g., water and acetonitrile, both with 0.1% formic acid).

-

Inject the sample onto the HPLC system.

-

Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 220 nm and 254 nm).

-

Direct the eluent from the HPLC to the ESI-MS.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the data to determine the retention time, purity (from the HPLC chromatogram), and confirm the molecular weight (from the mass spectrum).

Conclusion

This compound is a molecule of interest with a unique structural combination. While direct experimental data is limited, this guide provides a scientifically grounded framework for its properties, synthesis, and analysis. The provided protocols offer a starting point for researchers to synthesize and characterize this compound for further investigation in various fields of chemical and biological sciences. The steric and electronic features of this molecule warrant further exploration of its potential applications.

References

-

ChemWhat. This compound CAS#: 892569-22-1. Available at: [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link]

-

Williams, R. pKa Data Compiled by R. Williams. Available at: [Link]

-

American Institute of Chemists. Vibrational Spectroscopic & Molecular Docking Studies of 2,6-Dichlorobenzyl Alcohol. Available at: [Link]

-

UCLA Chemistry. IR: amines. Available at: [Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. 2,6-Dichlorobenzyl Chloride | 2014-83-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. longdom.org [longdom.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]

The Cyclopropylamine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropylamine moiety, a small, strained ring system appended with a primary amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique conformational and electronic properties have empowered drug designers to address a multitude of challenges in lead optimization, from enhancing potency and selectivity to improving metabolic stability and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the cyclopropylamine core, delving into its synthesis, physicochemical attributes, strategic applications in drug design, and potential metabolic liabilities.

The Allure of the Strained Ring: Physicochemical Properties and Bioisosteric Value

The three-membered ring of cyclopropane endows the cyclopropylamine moiety with a distinct set of properties that differentiate it from its acyclic and larger-ring counterparts. The inherent ring strain leads to shorter C-C bonds with increased p-character, influencing the molecule's conformation and electronic distribution.[1][2]

Conformational Rigidity and Vectorial Projection

Unlike the freely rotating bonds of isopropyl or tert-butyl groups, the cyclopropyl ring is conformationally restricted. This rigidity allows for a more precise and predictable orientation of substituents in three-dimensional space, which can be crucial for optimal interaction with a biological target. The amine substituent is held in a well-defined position relative to the ring, providing a specific vector for hydrogen bonding or other interactions.

A Unique Electronic Signature

The Walsh model of bonding in cyclopropane describes a set of sp² hybridized carbons with p-orbitals directed towards the center of the ring, resulting in "bent" bonds. This unique electronic structure imparts a degree of unsaturation-like character to the ring, influencing the acidity of adjacent protons and the basicity of the amine group. The pKa of cyclopropylamine is approximately 9.0, making it a moderately strong base at physiological pH.

Bioisosteric Replacement Strategies

The strategic deployment of the cyclopropylamine moiety often involves its use as a bioisostere for other common chemical groups. Bioisosterism, the principle of substituting one group for another with similar physical or chemical properties to enhance biological activity, is a cornerstone of drug design.[3]

Table 1: Physicochemical Property Comparison of Cyclopropylamine and Common Bioisosteres

| Property | Cyclopropylamine | Isopropylamine | tert-Butylamine |

| Molecular Weight ( g/mol ) | 57.09 | 59.11 | 73.14 |

| logP (calc.) | ~0.1 | ~0.25 | ~0.7 |

| pKa | ~9.0 | ~10.6 | ~10.7 |

| Conformational Flexibility | Rigid | Flexible | Flexible |

| Metabolic Stability | Generally higher | Prone to oxidation | Prone to oxidation |

The cyclopropylamine group can serve as a bioisostere for a variety of functionalities, including:

-

Isopropyl and tert-Butyl Groups: The rigid nature of the cyclopropyl ring can be advantageous in restricting the conformational freedom of a molecule, leading to a more favorable entropic contribution to binding affinity.[2] It also presents a different steric profile to the target protein.

-

Carbonyl and Vinyl Groups: The unique electronic properties of the cyclopropyl ring can mimic the polarity and hydrogen bonding potential of carbonyl or vinyl groups in certain contexts.

Synthesis of the Cyclopropylamine Scaffold: Key Methodologies

The incorporation of the cyclopropylamine moiety into drug candidates relies on a robust and versatile synthetic toolbox. Several methods have been developed for the efficient construction of this key structural motif.[1][4]

Reductive Amination of Cyclopropanecarboxaldehyde

A common and straightforward approach involves the reductive amination of cyclopropanecarboxaldehyde with ammonia or a primary amine. This method is often high-yielding and amenable to a wide range of substrates.[1][4]

Experimental Protocol: Reductive Amination for the Synthesis of N-Substituted Cyclopropylamines

-

Imine Formation: Dissolve cyclopropanecarboxaldehyde (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Reduction: Cool the reaction mixture to 0 °C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Nucleophilic Substitution of Cyclopropyl Halides

Another widely used method is the reaction of a cyclopropyl halide (e.g., bromide or chloride) with ammonia or a primary amine. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[1][4]

Curtius Rearrangement of Cyclopropanecarboxylic Acid

For the synthesis of the parent cyclopropylamine, the Curtius rearrangement of cyclopropanecarboxylic acid provides a reliable route. This multi-step process involves the conversion of the carboxylic acid to an acyl azide, which then undergoes thermal or photochemical rearrangement to an isocyanate, followed by hydrolysis to the amine.[5]

Diagram: Key Synthetic Routes to Cyclopropylamines

Caption: Proposed mechanism of irreversible inhibition of MAO/LSD1.

Antiviral and Anticancer Agents

The cyclopropylamine moiety is also found in a number of antiviral and anticancer drugs. For instance, certain nucleoside analogues incorporating a cyclopropylamine functionality have shown activity against a range of viruses. [6][7][8]In the realm of oncology, cyclopropylamine-containing compounds have been investigated as inhibitors of various kinases and other cancer-relevant targets. [9][10] A recent study detailed the design and synthesis of cyclopropylamine-containing cyanopyrimidines as potent inhibitors of LSD1 with promising anticancer activity. [10]The structure-activity relationship (SAR) studies in this work highlighted the importance of the cyclopropylamine group for potent enzyme inhibition.

Metabolic Fate and Potential for Bioactivation

While the cyclopropyl group can enhance metabolic stability by blocking sites of oxidation, the cyclopropylamine moiety itself can be a substrate for metabolic enzymes, leading to potential bioactivation and toxicity. [11]

Cytochrome P450 Inhibition and Inactivation

Cyclopropylamines are known to be mechanism-based inactivators of cytochrome P450 (CYP) enzymes. [12][13][14][15]The proposed mechanism involves the oxidation of the amine by the CYP enzyme to a radical cation, which can then lead to ring opening and the formation of a reactive intermediate that covalently binds to the enzyme, leading to its inactivation. This potential for drug-drug interactions through CYP inhibition is a critical consideration in the development of cyclopropylamine-containing drugs.

Formation of Reactive Metabolites

The metabolic oxidation of cyclopropylamines can also generate reactive metabolites that can covalently bind to cellular macromolecules, such as proteins, leading to idiosyncratic drug toxicity. [11][16]The hepatotoxicity observed with the fluoroquinolone antibiotic trovafloxacin , which contains a cyclopropylamine moiety, has been attributed to the formation of reactive ring-opened metabolites. [11][16]

Diagram: Bioactivation Pathway of Cyclopropylamines

Caption: Metabolic bioactivation of cyclopropylamines via CYP450.

Conclusion and Future Perspectives

The cyclopropylamine moiety continues to be a valuable and frequently employed structural unit in medicinal chemistry. Its unique combination of conformational rigidity, electronic properties, and synthetic accessibility makes it an attractive tool for addressing a wide range of drug design challenges. However, a thorough understanding of its potential for metabolic bioactivation and CYP450 inhibition is paramount for the successful development of safe and effective therapeutics. Future research will likely focus on the development of novel synthetic methods for accessing diverse and stereochemically complex cyclopropylamines, as well as on strategies to mitigate the metabolic liabilities associated with this important pharmacophore.

References

- Gardarsdottir, H. (2024).

- Sun, Q., Zhu, R., Foss, F. W., & Macdonald, T. L. (2008). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 21(3), 711–719.

- Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.

- Gardarsdottir, H. (2024).

- Malaria World. (2024).

- Request PDF. (2025). Further insights into the SAR of α-substituted cyclopropylamine derivatives as inhibitors of histone demethylase KDM1A.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336.

- ResearchGate. (n.d.).

- Bondon, A., et al. (1998). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Biochemistry, 37(23), 8458–8467.

- BenchChem. (n.d.). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- Hanzlik, R. P., & Tullman, R. H. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 104(7), 2048–2050.

- Zemlicka, J., et al. (1998). Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides. Nucleosides & Nucleotides, 17(9-11), 1897–1907.

- Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 213-262). Academic Press.

- ResearchGate. (n.d.). Representative examples of FDA‐approved drugs bearing a cyclopropane motif.

- Gandon, V., & Chuan, Y. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews.

- Kern, E. R., et al. (2004). Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. Antiviral Chemistry and Chemotherapy, 15(1), 13–24.

- Carlsen, M., et al. (2014). Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. The Journal of Physical Chemistry A, 118(48), 11371–11384.

- Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.

- ResearchGate. (n.d.).

- Wang, K., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 6.

- Giera, B., & D'Souza, V. M. (2013). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. ASSAY and Drug Development Technologies, 11(5), 298–308.

- Katzung, B. G., & Trevor, A. J. (2021). Antiviral Agents. In Katzung & Trevor's Pharmacology: Examination & Board Review (13th ed.). McGraw-Hill.

- CycloLab. (2013). APPROVED PHARMACEUTICAL PRODUCTS CONTINING CYCLODEXTRINS.

- de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1003–1006.

- Macdonald, T. L., et al. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2050–2052.

- Hughes, T. B., et al. (2015). Modeling the Bioactivation and Subsequent Reactivity of Drugs. Chemical Research in Toxicology, 28(7), 1453–1464.

- Apollo Scientific. (n.d.). Cyclopropylamine.

- Zemlicka, J., et al. (1998). (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents. Antiviral Chemistry and Chemotherapy, 9(6), 487–496.

- de la Torre, B. G., & Albericio, F. (2022). FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules, 27(23), 8175.

- Drug Design Org. (n.d.). Case Studies in SAR Analyses.

- Wang, Y., et al. (2021). Comprehensive metabolic profiling and quantitative analysis of key constituents in compound licorice tablets using UHPLC-Q-exactive orbitrap MS. New Journal of Chemistry, 45(15), 6826–6837.

- Taylor, M. S., & Melen, G. (2016). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 18(15), 3746–3749.

Sources

- 1. longdom.org [longdom.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. longdom.org [longdom.org]

- 5. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of novel exomethylene cyclopropyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (Z)- and (E)-2-(hydroxymethylcyclopropylidene)-methylpurines and pyrimidines as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hyphadiscovery.com [hyphadiscovery.com]

- 12. Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to N-[(2,6-dichlorophenyl)methyl]cyclopropanamine: Synthesis, Characterization, and Potential Applications

Preamble

Introduction: Unpacking the Structural Significance

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine is a secondary amine characterized by two key structural features: a 2,6-dichlorobenzyl group and a cyclopropylamine moiety. Both of these components are frequently incorporated into pharmacologically active molecules, suggesting the potential for this compound to interact with biological systems.

The 2,6-dichlorophenyl group is a common substituent in medicinal chemistry. The presence of two chlorine atoms in the ortho positions can induce a conformational bias, influencing the molecule's three-dimensional shape and its interaction with biological targets. This substitution pattern is found in various drugs, including the non-steroidal anti-inflammatory drug (NSAID) diclofenac.

The cyclopropylamine moiety is a "privileged" structural motif in drug discovery.[1][2] Its rigid, three-membered ring introduces conformational constraint, which can lead to increased potency and selectivity for a biological target. Furthermore, the cyclopropyl group can enhance metabolic stability by protecting adjacent chemical bonds from enzymatic degradation.[3] This moiety is a key component in a variety of therapeutic agents, including antidepressants and antiviral drugs.[2]

Physicochemical Properties

A summary of the key physicochemical properties of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine is presented in Table 1. These properties are crucial for understanding its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1158762-35-6 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₁Cl₂N | Calculated |

| Molecular Weight | 216.11 g/mol | Calculated |

| Appearance | Likely a solid (hydrochloride salt) | Inferred |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt should exhibit aqueous solubility. | Inferred from structure |

| pKa (predicted) | ~9.5 (for the amine) | Inferred from structure |

Synthesis of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine

The most logical and widely used method for the synthesis of N-benzylamines is reductive amination .[4][5] This two-step, one-pot reaction involves the formation of an imine from an aldehyde and a primary amine, followed by its reduction to the corresponding secondary amine.

Proposed Synthetic Route: Reductive Amination

The synthesis of N-[(2,6-dichlorophenyl)methyl]cyclopropanamine can be efficiently achieved by the reductive amination of 2,6-dichlorobenzaldehyde with cyclopropanamine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) being a mild and effective choice.

Reaction Scheme:

Caption: Reductive amination of 2,6-dichlorobenzaldehyde and cyclopropanamine.

Detailed Experimental Protocol

Materials:

-

2,6-Dichlorobenzaldehyde (1.0 eq)

-

Cyclopropanamine (1.2 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (e.g., 2M in diethyl ether) for salt formation (optional)

Procedure:

-

To a solution of 2,6-dichlorobenzaldehyde in anhydrous DCM, add cyclopropanamine and stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-[(2,6-dichlorophenyl)methyl]cyclopropanamine.

-

For the preparation of the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of HCl in the same or a miscible solvent. The resulting precipitate can be collected by filtration.

Spectroscopic Characterization

The structural confirmation of the synthesized N-[(2,6-dichlorophenyl)methyl]cyclopropanamine would rely on a combination of spectroscopic techniques. The expected data are summarized in Table 2.

| Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons of the 2,6-dichlorophenyl ring, a singlet for the benzylic methylene protons, and signals for the cyclopropyl protons and the N-H proton. |

| ¹³C NMR | Resonances for the aromatic carbons (including two ipso-carbons attached to chlorine), the benzylic carbon, and the carbons of the cyclopropyl ring. |

| IR | A characteristic N-H stretching vibration, C-H stretching for aromatic and aliphatic protons, and C=C stretching for the aromatic ring. |

| MS (ESI+) | A prominent [M+H]⁺ ion corresponding to the protonated molecule. |

Potential Applications and Biological Context

While specific biological activity data for N-[(2,6-dichlorophenyl)methyl]cyclopropanamine is not publicly available, its structural components suggest several areas of potential therapeutic interest.

Enzyme Inhibition

The cyclopropylamine moiety is a known inhibitor of several enzymes, most notably monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1) .[3]

-

MAO Inhibition: MAOs are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of MAOs are used in the treatment of depression and Parkinson's disease.

-

LSD1 Inhibition: LSD1 is an enzyme that plays a role in epigenetic regulation by demethylating histone proteins. Its overexpression is implicated in several cancers, making it an attractive target for anticancer drug development.

Hypothetical Mechanism of Action:

Caption: Hypothetical mechanism of action as an enzyme inhibitor.

Central Nervous System (CNS) Activity

The N-benzyl moiety is a common feature in molecules that act on the central nervous system. The lipophilicity imparted by the dichlorophenyl group may facilitate crossing the blood-brain barrier. Therefore, this compound could be explored for its potential effects on various CNS targets.

Conclusion

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine is a readily synthesizable compound with structural features that suggest potential biological activity, particularly in the area of enzyme inhibition. While its specific discovery and history remain to be fully elucidated in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and exploration in medicinal chemistry and drug discovery programs. Further research is warranted to determine its specific biological targets and therapeutic potential.

References

-

Ningbo Inno Pharmchem Co., Ltd. Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Available from: [Link]

-

Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic Chemistry & Research. Available from: [Link]

-

Wikipedia. Cyclopropylamine. Available from: [Link]

-

de Meijere, A., et al. Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry. 2011, 7, 1338-1342. Available from: [Link]

-

Ashenhurst, J. Reductive Amination, and How It Works. Master Organic Chemistry. 2017. Available from: [Link]

- Google Patents. A process for the preparation of n-(2,6-dichlorophenyl)-n-phenyl-n-(chloroacetyl)-amine. WO1992022522A1.

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. 6-(2,6-dichlorophenyl)-2-[(4-ethoxyphenyl)amino]-8-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one | C22H18Cl2N4O2 | CID 5330525 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Research Landscape of Cyclopropyl-(2,6-dichloro-benzyl)-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopropyl-(2,6-dichloro-benzyl)-amine (CAS No. 892569-22-1) is a substituted benzylamine containing a cyclopropyl moiety, a structural motif of increasing interest in medicinal chemistry. This technical guide provides an in-depth overview of its commercial availability for research purposes, outlines plausible synthetic routes based on established chemical principles, and discusses its potential, though not yet established, applications in drug discovery. Due to the limited specific research data available for this particular isomer, this guide emphasizes general protocols and the necessity for researcher-led validation and optimization.

Introduction: The Significance of the Cyclopropyl and Dichlorobenzyl Moieties in Drug Discovery

The cyclopropyl group is a highly sought-after structural feature in modern medicinal chemistry. Its rigid, three-membered ring introduces conformational constraint, which can enhance binding affinity to biological targets and improve metabolic stability by blocking sites of metabolism.[1][2] The unique electronic properties of the cyclopropane ring, with its "pi-character," can also modulate a molecule's physicochemical properties, such as lipophilicity and acidity/basicity, thereby improving its pharmacokinetic profile.[2]

Similarly, the dichlorophenyl group is a common substituent in pharmacologically active compounds. The chlorine atoms can enhance membrane permeability and metabolic stability, and their substitution pattern on the phenyl ring can significantly influence target selectivity and potency. The 2,6-dichloro substitution pattern, in particular, can induce specific conformational preferences in the molecule.

The combination of these two moieties in this compound suggests its potential as a valuable building block or lead compound in the development of novel therapeutics. However, it is crucial to note that specific biological activities for this exact compound are not yet extensively documented in publicly available literature.

Commercial Availability and Procurement

This compound is available from a number of chemical suppliers catering to the research and development sector. When procuring this compound, it is imperative to verify the CAS number (892569-22-1) to ensure the correct isomer is being purchased. Purity and the availability of a Certificate of Analysis (CoA) are critical for the integrity of any research application.

| Supplier | Catalog Number | Purity | Availability | Region |

| ChemWhat (listing Watson International Limited) | 1280964 | Not Specified | Inquire | Global |

| BLD Pharmatech | BD324405 | 95+% | Inquire | Global |

| Combi-Blocks | YF-5225 | Not Specified | Inquire | North America |

| Thoreauchem | TH-A00102 | 97% | 1-2 weeks | Global |

| AA Blocks | AAB-AA00IFJC | Not Specified | Inquire | Global |

Note: Availability and purity may vary. Researchers should always request a current Certificate of Analysis from the supplier.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 892569-22-1 | ChemWhat[3] |

| Molecular Formula | C₁₀H₁₁Cl₂N | ChemWhat[3] |

| Molecular Weight | 216.11 g/mol | ChemWhat[3] |

Synthesis Methodologies: Exemplary Protocols

Exemplary Protocol 1: Reductive Amination

Reductive amination is a widely used method for the formation of amines from a carbonyl compound and an amine.[2][4] In this proposed synthesis, 2,6-dichlorobenzaldehyde would react with cyclopropylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Caption: Reductive Amination Workflow.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 2,6-dichlorobenzaldehyde (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE) under an inert atmosphere (e.g., nitrogen or argon), add cyclopropylamine (1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. A catalytic amount of acetic acid can be added to promote this step.

-

Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the reaction mixture. Control any exotherm by using an ice bath if necessary.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Exemplary Protocol 2: N-Alkylation

N-alkylation involves the reaction of an amine with an alkyl halide. In this approach, cyclopropylamine would be reacted with 2,6-dichlorobenzyl bromide or chloride. A base is required to neutralize the hydrogen halide formed during the reaction.

Reaction Scheme:

Caption: N-Alkylation Workflow.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve cyclopropylamine (1.5 equivalents) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents) in a polar aprotic solvent like acetonitrile or dimethylformamide (DMF).

-

Addition of Alkylating Agent: Add a solution of 2,6-dichlorobenzyl halide (1.0 equivalent) in the same solvent dropwise to the stirred mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 50-80 °C and stir until the reaction is complete, as monitored by TLC or LC-MS (typically 4-24 hours).

-

Workup: Cool the reaction mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Potential Research Context and Applications

Given the scarcity of specific literature for this compound, its potential applications can be inferred from the biological activities of structurally related molecules.

-

Scaffold for Agrochemicals: Dichlorobenzyl derivatives are common in various pesticides and herbicides. The addition of a cyclopropylamine moiety could modulate the biological activity and physical properties of such compounds.

-

Intermediate in Medicinal Chemistry: This compound is likely to be used as a building block for more complex molecules. The secondary amine provides a reactive handle for further functionalization, such as acylation or sulfonylation, to generate libraries of compounds for screening against various biological targets. Compounds containing dichlorophenyl and cyclopropyl motifs have been investigated for a wide range of activities, including as enzyme inhibitors and receptor modulators.

Safety, Handling, and Storage

As no specific Safety Data Sheet (SDS) for this compound is publicly available, the following recommendations are based on closely related dichlorobenzylamines and general laboratory safety principles.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[5]

Conclusion

This compound is a commercially available research chemical with potential applications as a building block in medicinal chemistry and agrochemical research. While specific, validated protocols for its synthesis and use are not widely published, this guide provides a framework for its procurement and outlines plausible, exemplary synthetic methodologies based on established chemical reactions. Researchers are strongly encouraged to perform their own optimization and validation of these methods and to obtain a supplier-specific Safety Data Sheet before use. The unique combination of its structural motifs makes it a compound of interest for further investigation.

References

-

ChemWhat. This compound CAS#: 892569-22-1. [Link]

-

ChemWhat. This compound CAS#: 892569-22-1; ChemWhat Code: 1280964. [Link]

- Google Patents.

-

ResearchGate. Scope of N‐alkylation of aromatic amines 2 with cyclopropylcarbinol 1.... [Link]

-

BYU ScholarsArchive. An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. [Link]

-

Organic Syntheses. N-BENZYL-2-AZANORBORNENE. [Link]

-

Juniper Publishers. Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. [Link]

-

Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

-

Semantic Scholar. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor.. [Link]

-

Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]

-

Thoreauchem. This compound-892569-22-1. [Link]

-

AA Blocks. CAS NO. 892569-22-1 | this compound. [Link]

Sources

Methodological & Application

In vitro assay development using Cyclopropyl-(2,6-dichloro-benzyl)-amine

An in-depth technical guide has been created.

Application Note & Protocol

Title: A High-Throughput In Vitro Assay for Screening Inhibitors of Monoamine Oxidase B (MAO-B) using Cyclopropyl-(2,6-dichloro-benzyl)-amine as a Putative Inhibitor

**Abstract

Monoamine Oxidase B (MAO-B) is a critical enzyme in the central nervous system responsible for the degradation of key neurotransmitters, and its dysregulation is implicated in several neurodegenerative diseases. This document provides a detailed protocol for a robust, fluorescence-based in vitro assay designed to identify and characterize inhibitors of human MAO-B. We will utilize this compound as a hypothetical test compound, based on its structural similarities to known MAO inhibitors. The protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening (HTS) applications in drug discovery and academic research.

Introduction: The Significance of MAO-B Inhibition

Monoamine Oxidase B is a flavin-containing enzyme located on the outer mitochondrial membrane. In the brain, it plays a pivotal role in the catabolism of monoamine neurotransmitters, including dopamine. Elevated MAO-B activity is associated with aging and the pathophysiology of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. By inhibiting MAO-B, the synaptic levels of dopamine can be increased, which is a validated therapeutic strategy for managing the motor symptoms of Parkinson's disease.

The chemical structure of this compound contains two key pharmacophores suggestive of MAO inhibition:

-

A cyclopropylamine moiety, which is a classic feature of irreversible MAO inhibitors like tranylcypromine.

-

A dichloro-benzyl group, a feature present in other enzyme inhibitors that can enhance binding affinity.

This application note will therefore use this compound as a model to detail the process of determining inhibitory potency (IC50) for a novel chemical entity against MAO-B.

Assay Principle

This assay quantifies the enzymatic activity of recombinant human MAO-B through a coupled reaction that produces a highly fluorescent signal.

The process is as follows:

-

MAO-B Catalysis: MAO-B oxidizes a non-fluorescent substrate, p-tyramine, producing p-hydroxyphenylacetaldehyde and hydrogen peroxide (H₂O₂).

-

Signal Generation: The H₂O₂ produced is then used by horseradish peroxidase (HRP) to oxidize a fluorogenic probe (e.g., Amplex Red) into its highly fluorescent counterpart, resorufin.

-

Inhibitor Quantification: In the presence of an MAO-B inhibitor, the production of H₂O₂ is reduced, leading to a decrease in the fluorescence signal. The degree of inhibition is directly proportional to the reduction in fluorescence.

This coupled-enzyme approach provides a sensitive and continuous measure of MAO-B activity, making it ideal for inhibitor screening.

Diagram of the MAO-B Inhibition Assay Workflow

Caption: Workflow of the coupled-enzyme fluorescence assay for MAO-B activity.

Materials and Reagents

| Reagent | Supplier (Example) | Catalog # | Storage |

| Recombinant Human MAO-B | Sigma-Aldrich | M7441 | -80°C |

| This compound | Custom Synthesis | N/A | -20°C |

| Pargyline (Positive Control) | Tocris Bioscience | 0947 | -20°C |

| p-Tyramine Hydrochloride (Substrate) | Sigma-Aldrich | T90344 | 4°C |

| Amplex Red Reagent | Thermo Fisher | A12222 | -20°C |

| Horseradish Peroxidase (HRP) | Sigma-Aldrich | P8375 | -20°C |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D8418 | RT |

| 96-well black, flat-bottom plates | Corning | 3603 | RT |

| Potassium Phosphate Buffer (1M, pH 7.4) | Boston BioProducts | BB-150 | RT |

Detailed Experimental Protocol

Reagent Preparation

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4. Prepare by diluting the 1M stock solution in ultrapure water.

-

MAO-B Enzyme Stock (1 mg/mL): Reconstitute the lyophilized enzyme in the Assay Buffer. Aliquot and store at -80°C to avoid freeze-thaw cycles.

-

MAO-B Working Solution (2X): On the day of the experiment, dilute the MAO-B stock to 2 µg/mL in Assay Buffer. Keep on ice.

-

Test Compound & Control Stock Solutions (10 mM): Dissolve this compound and Pargyline in 100% DMSO.

-

Compound Dilution Series (4X): Perform a serial dilution of the 10 mM stock solutions in Assay Buffer containing 4% DMSO to create a range of concentrations (e.g., from 400 µM to 40 nM). This will result in a final assay concentration range of 100 µM to 10 nM with 1% DMSO.

-

Substrate/Detection Mix (2X): Prepare this mix fresh and protect it from light.

-

p-Tyramine: 2 mM

-

Amplex Red: 400 µM

-

HRP: 2 U/mL

-

Dilute the required amounts of each stock into the Assay Buffer.

-

Assay Procedure

Diagram of the Plate Layout and Assay Workflow

Caption: Step-by-step workflow for the MAO-B inhibition assay in a 96-well plate.

-

Compound Plating: Add 50 µL of the 4X compound dilutions (or controls) to the appropriate wells of a 96-well black plate.

-

Test Wells: Serial dilutions of this compound.

-

Positive Control (100% Inhibition): Pargyline (e.g., 100 µM final concentration).

-

Negative Control (0% Inhibition / 100% Activity): Assay buffer with 1% DMSO.

-

-

Enzyme Addition: Add 50 µL of the 2X MAO-B working solution to all wells except the "no enzyme" blank controls.

-

Pre-incubation: Mix gently on a plate shaker and pre-incubate the plate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 100 µL of the 2X Substrate/Detection Mix to all wells to start the reaction. The final volume in each well is now 200 µL.

-

Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation set to ~535 nm and emission set to ~590 nm.

Data Analysis and Interpretation

Calculating Percent Inhibition

The percentage of inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 x [ 1 - ( (Signal_Test - Signal_Blank) / (Signal_Negative - Signal_Blank) ) ]

Where:

-

Signal_Test: Fluorescence from wells with the test compound.

-

Signal_Negative: Fluorescence from the negative control (100% activity).

-

Signal_Blank: Fluorescence from wells with no enzyme.

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor at which it reduces the enzyme activity by 50%.

-

Plot the % Inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a non-linear regression curve (sigmoidal dose-response with variable slope) using software like GraphPad Prism or R.

-

The IC50 value is determined from the fitted curve.

Example Data Presentation:

| Compound Concentration [µM] | Average Fluorescence | % Inhibition |

| 100 | 150 | 98.2% |

| 30 | 320 | 91.5% |

| 10 | 850 | 75.3% |

| 3 | 2100 | 40.0% |

| 1 | 3000 | 14.3% |

| 0 (Negative Control) | 3500 | 0% |

| Blank | 50 | - |

Assay Validation and Quality Control

To ensure the reliability and robustness of the assay, the Z'-factor should be calculated. The Z'-factor is a statistical measure of the separation between the positive and negative controls and is indicative of the assay's quality.

Z' = 1 - [ (3σ_pos + 3σ_neg) / |µ_pos - µ_neg| ]

Where:

-

σ = Standard Deviation

-

µ = Mean

-

pos = Positive Control (Pargyline)

-

neg = Negative Control (DMSO)

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| High background signal | Autofluorescence of test compound. | Run a parallel plate without the enzyme to measure and subtract compound fluorescence. |

| Contaminated reagents or buffer. | Use fresh, high-purity reagents and filter-sterilize the buffer. | |

| Low Z'-factor (<0.5) | High variability in replicates. | Check pipetting accuracy, ensure proper mixing, and verify instrument performance. |

| Sub-optimal enzyme or substrate concentration. | Perform enzyme and substrate titration experiments (Km determination) to optimize assay conditions. | |

| No inhibition observed | Compound is inactive or has low potency. | Test at higher concentrations. |

| Compound has precipitated out of solution. | Check compound solubility in the final assay buffer. Reduce the final DMSO concentration if necessary. |

References

-

Title: Monoamine oxidase: from genes to behavior Source: Annual Review of Neuroscience URL: [Link]

-

Title: Monoamine oxidase and its inhibitors in Parkinson's disease Source: Progress in Neurobiology URL: [Link]

-

Title: The role of MAO-B inhibitors in the treatment of Parkinson's disease Source: CNS Drugs URL: [Link]

-

Title: A continuous fluorescence-based assay for monoamine oxidase Source: Analytical Biochemistry URL: [Link]

-

Title: A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays Source: Journal of Biomolecular Screening URL: [Link]

Application Notes and Protocols for N-[(2,6-dichlorophenyl)methyl]cyclopropanamine (GSK2879552) in Cell-Based Assays

Introduction: Unveiling the Epigenetic Impact of GSK2879552

N-[(2,6-dichlorophenyl)methyl]cyclopropanamine, widely known in the scientific literature as GSK2879552, is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2][3] LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine 4 (H3K4me1/me2) and lysine 9 (H3K9me1/me2).[4] By demethylating H3K4, a mark associated with active transcription, LSD1 generally functions as a transcriptional repressor.[5] Its overexpression is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), where it contributes to a block in cellular differentiation and promotes proliferation.[4]

GSK2879552 acts as a mechanism-based inactivator of LSD1.[2] Its cyclopropylamine moiety forms a covalent adduct with the enzyme's FAD cofactor, leading to irreversible inhibition.[4] This inhibition restores H3K4 methylation at LSD1 target genes, leading to the expression of tumor-suppressor and differentiation-associated genes.[2][5] Consequently, in susceptible cancer cell lines, GSK2879552 treatment can suppress proliferation, induce cell cycle arrest, and promote cellular differentiation.[6][7]

These application notes provide a comprehensive guide for researchers utilizing GSK2879552 in cell-based assays. The protocols herein are designed to be self-validating systems, offering detailed methodologies to assess the compound's biological activity, from target engagement to downstream phenotypic effects. We will delve into the causality behind experimental choices, ensuring that researchers can not only execute these assays but also interpret the results with confidence.

Compound Handling and Preparation

Chemical Information:

| Property | Value |

| Compound Name | N-[(2,6-dichlorophenyl)methyl]cyclopropanamine |

| Synonym | GSK2879552 |

| CAS Number | 1401966-69-5 (free base) |

| Molecular Formula | C₂₃H₂₈N₂O₂ (as benzoic acid salt) |

| Molecular Weight | 364.5 g/mol (as benzoic acid salt)[2] |

Storage and Stability:

-

Powder: Store desiccated at -20°C for long-term stability (up to 3 years).[8]

-

Stock Solutions: Prepare concentrated stock solutions (e.g., 10-20 mM) in DMSO. Store aliquots at -80°C to minimize freeze-thaw cycles. A stock solution in DMSO can be stable for at least one year at -80°C.[9] For short-term storage (up to 6 months), -20°C is acceptable.[9]

Preparation of Stock Solution (10 mM in DMSO):

-

Weigh out the required amount of GSK2879552 powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (MW: 364.5 g/mol ), weigh 3.645 mg.

-

Add the appropriate volume of high-purity, anhydrous DMSO.

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[9]

-

Centrifuge briefly to collect the solution at the bottom of the tube.

-

Aliquot into smaller volumes in sterile, light-protected tubes and store at -80°C.

Core Application I: Assessing Cellular Proliferation and Viability

One of the primary effects of LSD1 inhibition in sensitive cancer cells is the reduction of cellular proliferation. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method for this assessment. It quantifies ATP, an indicator of metabolically active, viable cells.[10]

Principle of the Assay

The "add-mix-measure" assay format involves adding the CellTiter-Glo® Reagent directly to cells in culture.[10] This reagent contains a thermostable luciferase and its substrate, which lyse the cells and generate a luminescent signal proportional to the amount of ATP present.

Experimental Workflow: Proliferation Assay

Caption: GSK2879552 inhibits LSD1, leading to increased H3K4me2 at gene promoters, transcription of myeloid genes, and cell surface marker expression.

Detailed Protocol: Flow Cytometry for Differentiation Markers

Materials:

-

AML cells treated with GSK2879552 or vehicle for 2-4 days.

-

Flow Cytometry Staining Buffer (e.g., PBS + 2% FBS + 0.1% Sodium Azide).

-

Fc Block (e.g., Human TruStain FcX™) to prevent non-specific antibody binding.

-

Fluorochrome-conjugated primary antibodies (e.g., FITC-CD11b, PE-CD86). Choose appropriate clones and perform titration to determine optimal staining concentration.

-

Viability Dye (e.g., 7-AAD or a fixable viability stain) to exclude dead cells.

-

Flow cytometer.

Procedure:

-

Cell Harvesting and Preparation:

-

After the treatment period (e.g., 48-96 hours), harvest approximately 0.5-1 x 10⁶ cells per sample.

-

Transfer cells to a 96-well V-bottom plate or flow cytometry tubes.

-

Wash the cells once with 200 µL of cold Flow Cytometry Staining Buffer. Centrifuge at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.

-

-

Fc Receptor Blocking:

-

Resuspend the cell pellet in 50 µL of Staining Buffer containing Fc Block.

-

Incubate for 10 minutes at 4°C. This step is crucial for reducing background noise from myeloid cells which have high Fc receptor expression.

-

-

Antibody Staining:

-

Prepare a master mix of antibodies and viability dye in Staining Buffer at their pre-determined optimal concentrations.

-

Without washing, add 50 µL of the antibody master mix to the cells.

-

Gently vortex and incubate for 30 minutes at 4°C, protected from light.

-

-

Washing and Resuspension:

-

Wash the cells twice with 200 µL of cold Staining Buffer, centrifuging as described in step 1.

-

After the final wash, resuspend the cell pellet in 200-300 µL of Staining Buffer for analysis.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer. Be sure to include compensation controls (single-stained beads or cells) and fluorescence minus one (FMO) controls to set accurate gates.

-

Gating Strategy:

-

Gate on single cells using FSC-A vs FSC-H.

-

Gate on viable cells by excluding events positive for the viability dye.

-

From the viable, single-cell population, create histograms or dot plots for CD11b and CD86 to determine the percentage of positive cells and the median fluorescence intensity (MFI).

-

-

Data Analysis and Interpretation: